

3-Fluoro-4-methoxybenzoyl chloride CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-4-methoxybenzoyl chloride

Cat. No.: B1306104

[Get Quote](#)

An In-depth Technical Guide to **3-Fluoro-4-methoxybenzoyl chloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Fluoro-4-methoxybenzoyl chloride**, a key building block in modern organic synthesis and pharmaceutical development. This document details its chemical and physical properties, synthesis protocols, key applications, and safety information.

Chemical and Physical Properties

3-Fluoro-4-methoxybenzoyl chloride, with the CAS number 3907-15-1, is a versatile reagent in medicinal chemistry and materials science.[\[1\]](#)[\[2\]](#) Its chemical structure incorporates a fluorine atom and a methoxy group on a benzoyl chloride backbone, offering unique reactivity for the synthesis of complex molecules.

Table 1: Physicochemical Properties of **3-Fluoro-4-methoxybenzoyl chloride**

Property	Value	Reference
CAS Number	3907-15-1	[1] [2]
Molecular Formula	C ₈ H ₆ ClFO ₂	[1] [2]
Molecular Weight	188.58 g/mol	[1] [2]
Synonyms	4-(Chlorocarbonyl)-2-fluoroanisole, 3-fluoro-4-methoxylbenzoyl chloride	[1] [2] [3]
Appearance	Solid, semi-solid, or liquid	
Melting Point	68-71 °C	[1] [3]
Boiling Point	267.3 °C at 760 mmHg	[3]
Density	1.309 g/cm ³	[3]
Purity	Typically ≥97%	[3]
Sensitivity	Moisture sensitive	[1] [4]
Storage Conditions	Sealed in a dry environment at room temperature	

Synthesis Protocols

Multiple synthetic routes to **3-Fluoro-4-methoxybenzoyl chloride** have been reported. Below are detailed experimental protocols for two common methods.

Synthesis from 3-Fluoro-4-methoxyacetophenone

This method involves the haloform reaction of the corresponding acetophenone to yield the carboxylic acid, followed by chlorination to the acyl chloride.

Experimental Protocol:

- Preparation of 3-Fluoro-4-methoxybenzoic acid:
 - Dissolve 50 g of calcium hypochlorite in 200 ml of warm water to create a milky solution.

- Add a warm solution of 35 g of potassium carbonate and 10 g of potassium hydroxide in 100 ml of water. Stir the mixture for approximately 5 minutes and filter through a sintered glass funnel.
- Wash the resulting calcium carbonate cake with 40 ml of water and combine the filtrates in a one-liter round-bottom flask.
- Heat the filtrate to about 55°C with stirring.
- Add 16.8 g of 3-fluoro-4-methoxyacetophenone to the stirred solution. An exothermic reaction will commence. Maintain the reaction temperature between 60°C and 70°C for 30 minutes, using an ice bath to moderate the reaction as needed.
- Cool the mixture to room temperature while continuing to stir, then filter.
- To the filtrate, add 10 g of sodium metabisulfite in 40 ml of water to destroy excess hypochlorite.
- Acidify the mixture with 40 ml of concentrated hydrochloric acid. A white solid will precipitate.
- Cool the mixture, collect the solid, wash with a small amount of water, and recrystallize from 150 ml of acetonitrile to yield 3-fluoro-4-methoxybenzoic acid.[5]

- Conversion to **3-Fluoro-4-methoxybenzoyl chloride**:

- Reflux the resulting 3-fluoro-4-methoxybenzoic acid with an excess of thionyl chloride for 2 hours.[3]
- After the reaction is complete, remove the excess thionyl chloride by distillation to obtain the crude **3-Fluoro-4-methoxybenzoyl chloride**. Further purification can be achieved by vacuum distillation.

Synthesis via Fries Rearrangement

This scalable synthesis utilizes a Lewis acid-catalyzed Fries rearrangement of 2-fluorophenyl acetate.[6]

Experimental Protocol:

- Fries Rearrangement of 2-Fluorophenyl Acetate:
 - Perform a Lewis acid (e.g., AlCl_3) catalyzed Fries rearrangement of 2-fluorophenyl acetate on a kilogram scale. This reaction yields a mixture of ortho and para isomers.[6]
 - Separate the ortho (5) and para (4) isomers using an industrially feasible method, such as fractional distillation or crystallization.[6]
- Conversion to **3-Fluoro-4-methoxybenzoyl chloride**:
 - The separated para isomer (4) is then converted into **3-fluoro-4-methoxybenzoyl chloride** through subsequent chemical transformations, which typically involve methylation of the hydroxyl group followed by oxidation of the acetyl group to a carboxylic acid and subsequent chlorination.[6]

Applications in Research and Drug Development

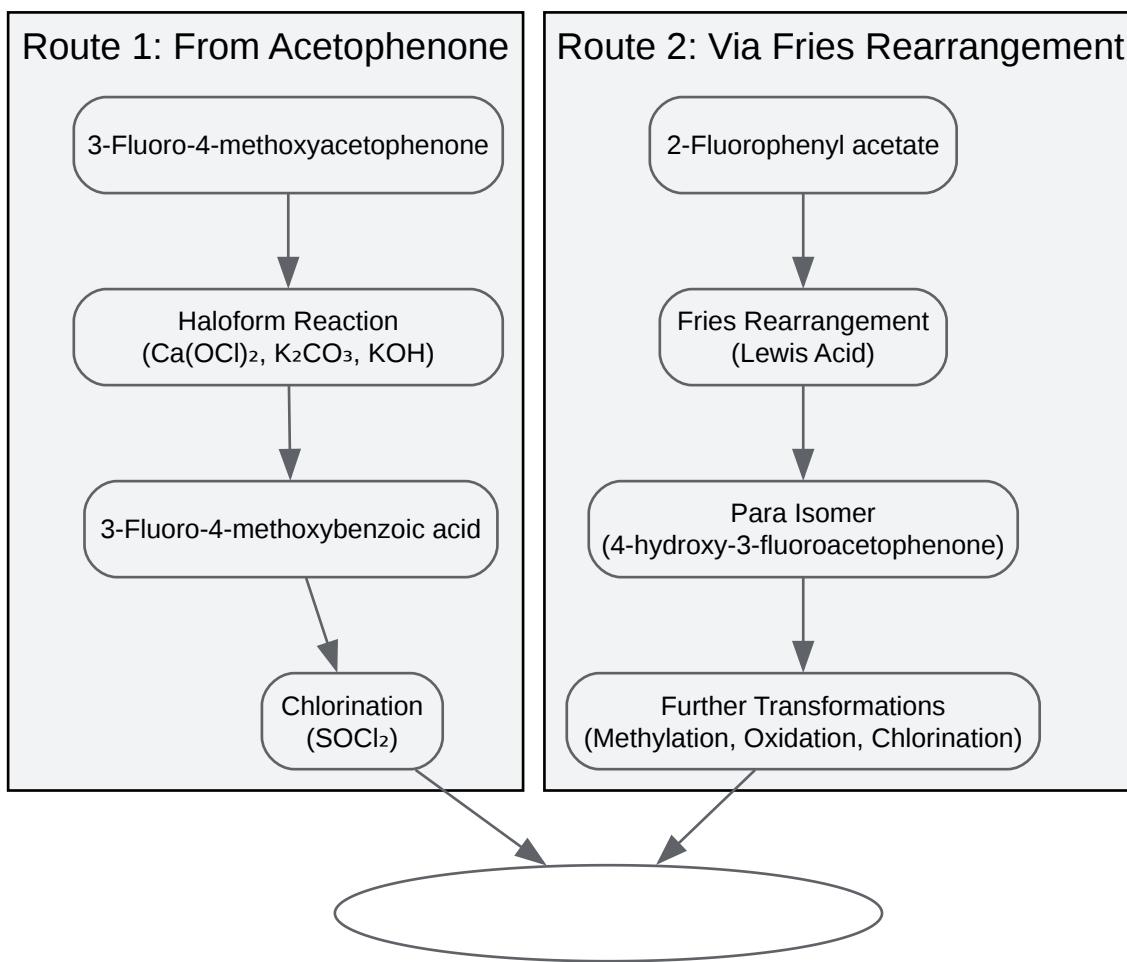
3-Fluoro-4-methoxybenzoyl chloride is a valuable building block in the synthesis of pharmaceuticals and agrochemicals due to the influence of the fluorine and methoxy substituents on the molecule's reactivity and the biological activity of its derivatives.[7]

- Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[7] The precursor, 3-fluoro-4-methoxybenzoic acid, is particularly important in the creation of non-steroidal anti-inflammatory drugs (NSAIDs).[8]
- Anticancer Agents: Derivatives of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) have been synthesized and show potent antiproliferative activity against melanoma and prostate cancer cells.[9]
- Agrochemicals: This compound is utilized in the development of new agrochemicals, contributing to the efficacy of pesticides and herbicides.[7]
- Materials Science: It finds applications in materials science for the development of specialty polymers and coatings.[7]

Reactivity and Handling

Reactivity Profile: As an acyl halide, **3-Fluoro-4-methoxybenzoyl chloride** is a reactive compound.

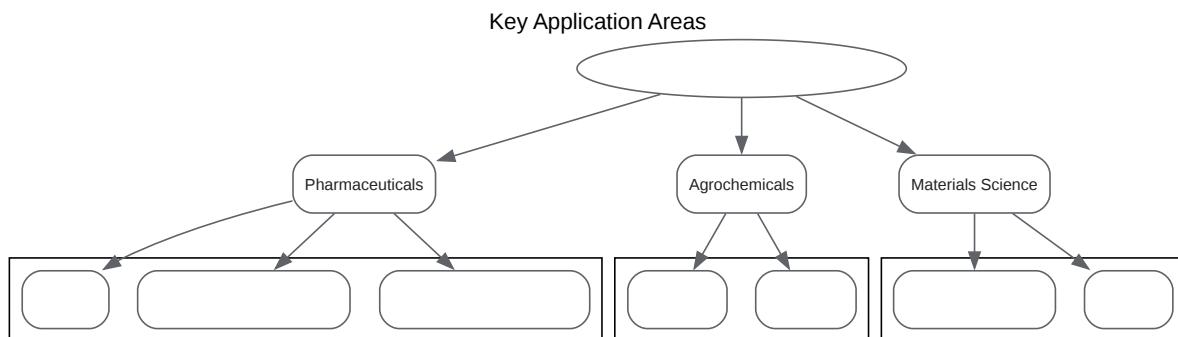
- It reacts exothermically with water, including moisture in the air, to produce hydrochloric acid and 3-fluoro-4-methoxybenzoic acid.[\[10\]](#)
- It also reacts vigorously with bases (including amines), alcohols, and strong oxidizing agents.[\[10\]](#)[\[11\]](#)
- Sealed containers may build up pressure due to slow decomposition, which is accelerated by heat.[\[10\]](#)[\[11\]](#)


Safety and Handling:

- Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[\[4\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[\[4\]](#)
- Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation occurs.[\[4\]](#)
- In case of contact:
 - Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[\[4\]](#)
 - Skin: Remove contaminated clothing and rinse the skin with water. Call a physician immediately.[\[4\]](#)
 - Inhalation: Move to fresh air. If not breathing, give artificial respiration and call a physician.[\[4\]](#)
- Hazardous Decomposition: Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF).[\[4\]](#)

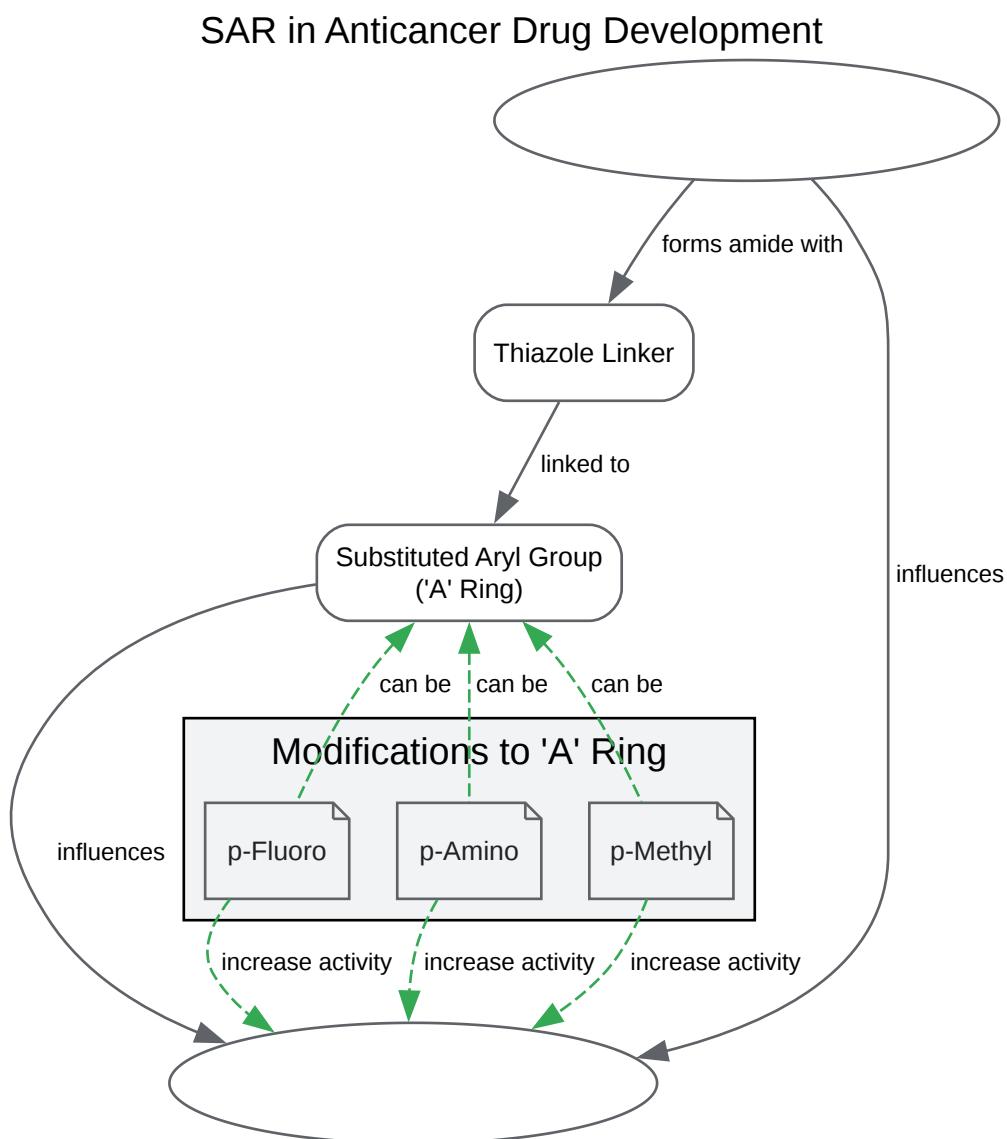
Visualizations

Synthesis Workflow


Synthesis Workflow for 3-Fluoro-4-methoxybenzoyl chloride

[Click to download full resolution via product page](#)

Caption: Synthetic routes to **3-Fluoro-4-methoxybenzoyl chloride**.


Applications Overview

[Click to download full resolution via product page](#)

Caption: Major applications of **3-Fluoro-4-methoxybenzoyl chloride**.

Structure-Activity Relationship (SAR) Concept

[Click to download full resolution via product page](#)

Caption: Structure-Activity Relationship (SAR) for anticancer derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. parchem.com [parchem.com]
- 2. scbt.com [scbt.com]
- 3. lookchem.com [lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]
- To cite this document: BenchChem. [3-Fluoro-4-methoxybenzoyl chloride CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1306104#3-fluoro-4-methoxybenzoyl-chloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com